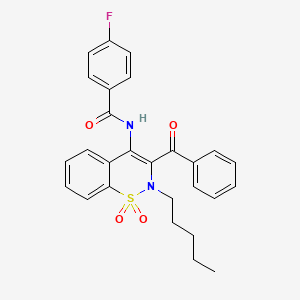![molecular formula C15H23N3O2 B11582225 4-methyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,6-diol](/img/structure/B11582225.png)
4-methyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Ursprünglich als Meperidin-Analogon synthetisiert, erlangte MPTP aufgrund seiner unerwarteten neurotoxischen Wirkungen Bedeutung. Es schädigt selektiv dopaminerge Neuronen und führt bei Menschen und Primaten zu Parkinson-ähnlichen Symptomen .
- MPTP ist ein Vorläufer des aktiven Metaboliten 1-Methyl-4-phenylpyridiniumion (MPP+) , der oxidativen Stress und mitochondriale Dysfunktion erzeugt .
4-Methyl-1-(Octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3,6-diol: .
Herstellungsmethoden
- MPTP kann über verschiedene Wege synthetisiert werden, einschließlich der Reaktion von 1-Methyl-4-phenylpyridiniumiodid mit Piperidin .
- Industrielle Produktionsmethoden können Modifikationen dieser Syntheserouten beinhalten, aber detaillierte Informationen über die großtechnische Produktion sind begrenzt.
Chemische Reaktionsanalyse
- MPTP unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien sind Jod, Wasserstoff und Alkylhalogenide.
- Hauptprodukte, die während dieser Reaktionen gebildet werden, sind Derivate von MPTP, wie z. B. MPP+.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are crucial factors in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine core.
Wissenschaftliche Forschungsanwendungen
Modellierung der Parkinson-Krankheit: MPTP wird häufig verwendet, um die Parkinson-Krankheit in Tiermodellen zu induzieren.
Neurochemische Studien: Forscher untersuchen die Auswirkungen von MPTP auf die angeborene Immunität von Mikroglia und verhaltensbedingte Störungen .
Forschung zum Neuro-Schutz: Untersuchungen erforschen potenzielle Schutzmittel gegen MPTP-induzierte Schäden .
Wirkmechanismus
- MPTP wird zu MPP+ metabolisiert, das den mitochondrialen Komplex I hemmt, was zu oxidativem Stress und neuronaler Dysfunktion führt .
- Molekulare Zielstrukturen sind dopaminerge Neuronen und assoziierte Signalwege.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- MPTP ist aufgrund seiner spezifischen Neurotoxizität und seiner Fähigkeit, die Parkinson-Krankheit zu modellieren, einzigartig.
- Ähnliche Verbindungen umfassen andere Pyridinderivate, aber keine zeigen die präzisen Wirkungen von MPTP.
Eigenschaften
Molekularformel |
C15H23N3O2 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
4-methyl-1-octan-2-yl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C15H23N3O2/c1-4-5-6-7-8-11(3)18-14-13(15(20)17-18)10(2)9-12(19)16-14/h9,11H,4-8H2,1-3H3,(H,16,19)(H,17,20) |
InChI-Schlüssel |
SNIJEWPMRHCZPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)N1C2=C(C(=CC(=O)N2)C)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11582150.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11582155.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582166.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B11582175.png)
![N-(naphthalen-1-yl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11582180.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11582181.png)

![3-[(4,4-Dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]propan-1-ol](/img/structure/B11582187.png)
![(5Z)-2-(2-methylphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11582188.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[ethyl(phenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11582191.png)
![3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B11582205.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate](/img/structure/B11582206.png)
![2-{(E)-2-[4-(acetyloxy)-3,5-dimethoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11582228.png)
